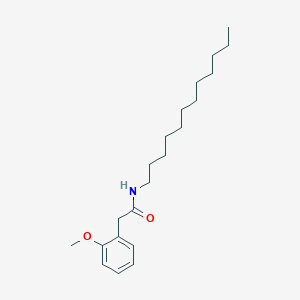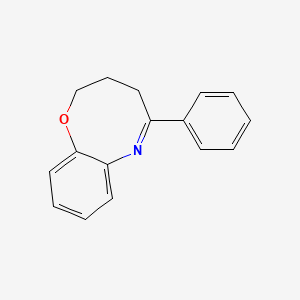![molecular formula C13H13ClN2O2 B14385688 5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one CAS No. 88045-90-3](/img/structure/B14385688.png)
5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group This particular compound is characterized by the presence of a chloro group at the 5-position and a phenylethoxy methyl group at the 1-position of the pyrimidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrimidin-2(1H)-one and 1-phenylethanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as methanol or ethanol. A base, such as sodium hydroxide or potassium carbonate, is often used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the chloro group by the phenylethoxy methyl group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinones.
Aplicaciones Científicas De Investigación
5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Materials Science: It can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloropyrimidin-2(1H)-one: A precursor in the synthesis of 5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one.
1-Phenylethanol: Another starting material used in the synthesis.
Other Pyrimidinones: Compounds with similar structures but different substituents, such as 5-bromo- or 5-methylpyrimidin-2(1H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88045-90-3 |
|---|---|
Fórmula molecular |
C13H13ClN2O2 |
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
5-chloro-1-(1-phenylethoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-10(11-5-3-2-4-6-11)18-9-16-8-12(14)7-15-13(16)17/h2-8,10H,9H2,1H3 |
Clave InChI |
TVHYNDKERNOYPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OCN2C=C(C=NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


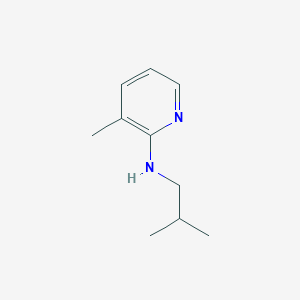
![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)

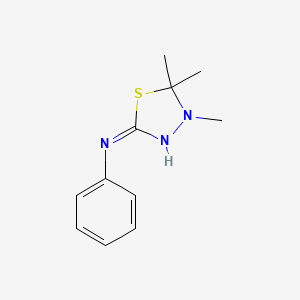

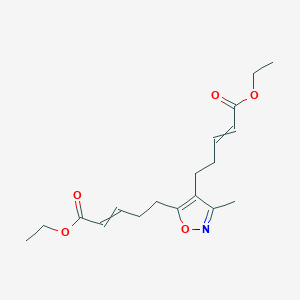
![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)
